molecular formula C9H10OS B108920 4'-(Methylthio)acetophenone CAS No. 1778-09-2

4'-(Methylthio)acetophenone

Cat. No. B108920
CAS RN: 1778-09-2
M. Wt: 166.24 g/mol
InChI Key: JECUZQLBQKNEMW-UHFFFAOYSA-N
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Patent
US06274590B1

Procedure details

To a stirred solution of 4-(methylthio)benzonitrile (50 g, 340 mmol) in THF (2 L) at −78° C., was added methyllithium (282 ml, 1.4 M in diethyl ether, 390 mmol) over a period of ten minutes. The solution was stirred at −78° C. For one hour and then the dry ice bath was removed. After five hours, 100 ml of water followed by 200 ml of 3N HCl were added to the reaction mixture and it was stirred overnight. Concentration in vacuo gave a residue which was partitioned between ethyl acetate aid water. The water layer was extracted with three portions of ethyl acetate and the combined ethyl acetate layers were dried (MgSO4). Concentration in vacuo gave 58 g of crude 4-(methylthio)acetophenone as a yellow solid:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
282 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1C=CC(C#N)=[CH:5][CH:4]=1.[CH3:11][Li].[CH2:13]1[CH2:17][O:16][CH2:15][CH2:14]1>>[CH3:11][C:15]([C:14]1[CH:13]=[CH:17][C:3]([S:2][CH3:1])=[CH:4][CH:5]=1)=[O:16]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CSC1=CC=C(C#N)C=C1
Name
Quantity
282 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
2 L
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dry ice bath was removed
WAIT
Type
WAIT
Details
After five hours
Duration
5 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture and it
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate aid water
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with three portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethyl acetate layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.